Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Overview
Description
Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C15H21N3O6 and a molecular weight of 339.34 g/mol . This compound is known for its unique structure, which includes a nitro-pyridine moiety and two tert-butyl ester groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of 2-(5-nitro-2-pyridinyl)amine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as crystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-(5-amino-2-pyridinyl)-imidodicarbonic acid derivatives.
Substitution: Formation of substituted imidodicarbonic acid esters.
Scientific Research Applications
Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro-pyridine moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidodicarbonic acid, 2-(2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the nitro group, which may result in different chemical and biological properties.
Imidodicarbonic acid, 2-(5-chloro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester:
Uniqueness
Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its nitro-pyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitropyridin-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-8-7-10(9-16-11)18(21)22/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJSTPMPDHHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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